molecular formula C6H12O3S B3161516 2-(2-(Methylthio)ethoxy)propanoic acid CAS No. 870562-01-9

2-(2-(Methylthio)ethoxy)propanoic acid

Cat. No. B3161516
CAS RN: 870562-01-9
M. Wt: 164.22 g/mol
InChI Key: QLCQQTWNAJHXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Methylthio)ethoxy)propanoic acid (MEPE) is a carboxylic acid with a molecular formula C4H9O3S. It is a colorless, water-soluble liquid with a pungent odor. MEPE is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, surfactants, and other specialty chemicals.

Scientific Research Applications

2-(2-(Methylthio)ethoxy)propanoic acid has been widely used in scientific research as a reagent in organic synthesis and as a starting material for the synthesis of a variety of organic compounds. It has also been used as a catalyst in the synthesis of polymers and surfactants. In addition, it has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of biodegradable polymers.

Mechanism of Action

2-(2-(Methylthio)ethoxy)propanoic acid acts as a nucleophile in organic synthesis, reacting with electrophiles to form a new carbon-carbon bond. It can also act as a catalyst in the synthesis of polymers and surfactants, promoting the formation of new bonds between monomers.
Biochemical and Physiological Effects
2-(2-(Methylthio)ethoxy)propanoic acid has been shown to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic, non-carcinogenic, and non-teratogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-(Methylthio)ethoxy)propanoic acid in lab experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, it should be handled with care, as it can be corrosive and irritating to the skin and eyes.

Future Directions

In the future, 2-(2-(Methylthio)ethoxy)propanoic acid could be used in the synthesis of new polymers, surfactants, and pharmaceuticals. It could also be used in the synthesis of biodegradable polymers and in the development of new agrochemicals. Additionally, it could be used in the synthesis of new catalysts for organic synthesis. Finally, 2-(2-(Methylthio)ethoxy)propanoic acid could be used in the development of new materials for industrial applications.

properties

IUPAC Name

2-(2-methylsulfanylethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-5(6(7)8)9-3-4-10-2/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCQQTWNAJHXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Methylthio)ethoxy)propanoic acid

Synthesis routes and methods

Procedure details

Addition of 2-methylthioethanol (10.0 g, 0.108 mol) to sodium hydride (9.54 g of a 60% dispersion in mineral oil, 0.238 mol, washed twice with hexane) followed by reaction with 2-bromopropionic acid (16.6 g, 0.108 mol) gave 13.81 g (78% yield) of the title compound as a clear oil; bp 80–90° C./0.2 torr (bulb to bulb distillation, air bath temperature). 1HNMR 400 MHz (CDCl3) δ ppm: 1.49 (3H, d, J=7.0 Hz, CH3), 2.18 (3H, s, SCH3), 2.76 (2H, t, J=6.6 Hz, CH2), 3.74 (2H, t, J=6.6 Hz, CH2), 4.07 (1H, d, J=7.0 Hz, OCH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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